(R)-3-Methyl-1-nitrobutan-2-ol

Description

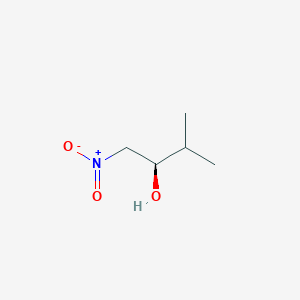

(R)-3-Methyl-1-nitrobutan-2-ol is a chiral nitro alcohol with the molecular formula C₅H₁₁NO₃. Its structure features a hydroxyl group (-OH) at the second carbon, a nitro group (-NO₂) at the first carbon, and a methyl branch at the third carbon. The (R)-enantiomer is of particular interest in asymmetric synthesis and pharmaceutical research due to its stereochemical influence on reaction pathways and biological activity.

Properties

Molecular Formula |

C5H11NO3 |

|---|---|

Molecular Weight |

133.15 g/mol |

IUPAC Name |

(2R)-3-methyl-1-nitrobutan-2-ol |

InChI |

InChI=1S/C5H11NO3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3/t5-/m0/s1 |

InChI Key |

KJTQHXTUICAYHG-YFKPBYRVSA-N |

Isomeric SMILES |

CC(C)[C@H](C[N+](=O)[O-])O |

Canonical SMILES |

CC(C)C(C[N+](=O)[O-])O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Methyl-1-nitrobutan-2-ol typically involves the nitration of ®-3-Methyl-2-butanol. One common method is the reaction of ®-3-Methyl-2-butanol with nitric acid in the presence of a catalyst. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high enantiomeric purity.

Industrial Production Methods: In an industrial setting, the production of ®-3-Methyl-1-nitrobutan-2-ol may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as chiral chromatography, is also common to isolate the desired enantiomer from the reaction mixture.

Types of Reactions:

Oxidation: ®-3-Methyl-1-nitrobutan-2-ol can undergo oxidation reactions to form corresponding nitro ketones.

Reduction: Reduction of the nitro group can lead to the formation of amines.

Substitution: The hydroxyl group in ®-3-Methyl-1-nitrobutan-2-ol can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

Oxidation: Nitro ketones.

Reduction: Amines.

Substitution: Various substituted nitro alcohols.

Scientific Research Applications

(R)-3-Methyl-1-nitrobutan-2-ol is a chiral nitroalcohol that has applications in asymmetric synthesis . It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in chemical reactions .

Scientific Research Applications

- Asymmetric Reduction: this compound can be obtained through the biocatalytic asymmetric reduction of 1-nitro-pentan-2-one .

- Henry Reaction: this compound is involved in the Henry reaction, also known as the nitroaldol reaction, which is a carbon-carbon bond-forming reaction in organic chemistry . This reaction is used to synthesize β-nitroalcohols from aldehydes and nitroalkanes .

Antibacterial and Antifungal Properties

Nitroalkanols, which are compounds similar to this compound, possess antibacterial and antifungal properties . They are effective against a wide spectrum of bacteria and fungi, including Gram-positive and Gram-negative bacteria, dermatophytes, actinomyces, yeasts, and spoilage organisms . These compounds have high activity against Gram-negative organisms, which are often difficult to control with known antibacterial agents, and are particularly effective against Pseudomonas pyocyanea, which is resistant to many antibacterial agents .

These compounds can be used as active ingredients in compositions for treating bacterial and fungal infections in human and veterinary medicine, as well as preservatives in various applications . They can be found in medical, toilet, and cosmetic preparations to prevent bacterial deterioration .

Hyaluronic Acid Applications

Hyaluronic acid (HA) has a broad range of applications, including cosmetic formulations, viscosurgery, ophthalmology, orthopedic surgery, rheumatology, tissue regeneration, and targeted cancer therapy . The applications of HA depend on its molecular weight (MW) . Low molecular weight HA is used in topical cosmetic applications and plastic surgery because of its ability to permeate the epidermis stratum and improve tissue hydration and healing .

Wound Healing

Mechanism of Action

The mechanism of action of ®-3-Methyl-1-nitrobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-3-Methyl-1-nitrobutan-2-ol with structurally or functionally related compounds, focusing on physical properties, reactivity, and commercial availability.

Structural Isomers and Functional Group Variations

2-Methyl-3-buten-2-ol

- Formula : H₂C:CHC(CH₃)₂OH

- CAS RN : 115-18-4

- Properties :

- Boiling point: 98–99°C

- Density: 0.824 g/cm³

- Key Differences :

- Lacks a nitro group; instead, it contains a hydroxyl group and an alkene moiety.

- Less polar than this compound due to the absence of the electron-withdrawing nitro group, resulting in lower solubility in polar solvents.

3-Methyl-2-buten-1-ol

- Formula : (CH₃)₂C:CHCH₂OH

- CAS RN : 556-82-1

- Properties :

- Boiling point: 140°C

- Density: 0.84 g/cm³

- Key Differences :

- Features a primary alcohol and an alkene group, contrasting with the secondary alcohol and nitro group in this compound.

- Higher boiling point than 2-Methyl-3-buten-2-ol, likely due to stronger intermolecular hydrogen bonding.

Reactivity and Stability

- Nitro Group Impact : The nitro group in this compound confers greater oxidative and thermal instability compared to hydroxyl- or alkene-dominated analogs like 2-Methyl-3-buten-2-ol. This makes the nitro compound more reactive in reduction or substitution reactions.

Commercial and Research Relevance

Research Implications

The absence of this compound in commercial catalogs suggests it is either a novel compound or specialized for academic use. Its nitro-alcohol structure positions it as a candidate for explosives precursors, pharmaceuticals, or asymmetric catalysis, diverging from the industrial applications of its butenol analogs . Further studies on its synthesis, stability, and enantiomeric purity are warranted to expand its utility.

Biological Activity

(R)-3-Methyl-1-nitrobutan-2-ol is a chiral compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Synthesis

This compound can be synthesized through various methods, including asymmetric reduction and biocatalysis. A notable approach involves using specific strains of Escherichia coli engineered for higher alcohol production, which can facilitate the conversion of precursors into this compound with high enantiomeric purity .

Biological Properties

The biological activity of this compound has been investigated in several contexts:

- Antimicrobial Activity : Studies have shown that nitroalcohols can exhibit antimicrobial properties. The presence of the nitro group is crucial for this activity, as it may interact with microbial cell membranes or metabolic pathways .

- Toxicological Studies : Research indicates that nitro compounds can have varying levels of toxicity depending on their structure. For this compound, preliminary studies suggest moderate toxicity in certain cellular models, necessitating further investigation into its safety profile .

- Metabolic Pathways : The metabolism of this compound involves enzymatic pathways that may activate or detoxify the compound. Understanding these pathways is essential for assessing its biological effects and potential therapeutic uses .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism, leading to antimicrobial effects.

- Cell Membrane Disruption : Nitro compounds often disrupt microbial cell membranes, resulting in cell lysis.

Case Studies

Several case studies highlight the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated the efficacy of various nitroalcohols against Staphylococcus aureus. Results indicated that this compound exhibited significant growth inhibition at concentrations as low as 50 µg/mL .

- Toxicity Assessment : In a toxicological evaluation using human cell lines, this compound demonstrated cytotoxic effects at higher concentrations (>100 µg/mL), suggesting a need for careful dosage considerations in therapeutic applications .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

Table 2: Toxicity Profile

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 10 | 95 |

| 50 | 80 |

| 100 | 60 |

Q & A

Basic: What are established synthetic routes for (R)-3-Methyl-1-nitrobutan-2-ol?

Answer:

A common method involves nitroalkane condensation with ketones. For example, reacting nitroethane with methyl ethyl ketone (MEK) under acidic or basic conditions can yield nitro alcohols. The reaction typically proceeds via Henry reaction mechanisms, where the nitro group acts as a nucleophile. Stereoselectivity for the (R)-enantiomer may require chiral catalysts or resolution techniques. Early patents (e.g., US2343256) describe similar nitro alcohol syntheses using methanol and MEK as precursors . Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regiochemistry and purity .

Advanced: How can stereoselective synthesis of the (R)-enantiomer be achieved?

Answer:

Chiral auxiliaries or asymmetric catalysis are key. Evans alkylation, used for synthesizing (R)-2-Methylbutan-1-ol, could be adapted by introducing a nitro group at the β-position. For instance, using a chiral oxazolidinone auxiliary to control stereochemistry during nitroalkane addition to α,β-unsaturated ketones. Post-synthetic reduction or resolution (e.g., enzymatic kinetic resolution) may enhance enantiomeric excess (ee). Computational modeling of transition states can optimize reaction conditions .

Basic: What spectroscopic methods validate the structure of this compound?

Answer:

- ¹H NMR: Look for splitting patterns indicative of vicinal nitro and hydroxyl groups (e.g., a doublet of doublets near δ 4.0–4.5 ppm for the methine proton).

- ¹³C NMR: The nitro-bearing carbon appears deshielded (~85–95 ppm), while the hydroxyl-bearing carbon is near 70–75 ppm.

- IR: Strong absorption at ~1550 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (OH stretch).

Comparative analysis with known nitro alcohols (e.g., 2-methyl-1-nitrobutan-2-ol) is recommended .

Advanced: How to resolve contradictions in reported physical properties (e.g., boiling points)?

Answer:

Discrepancies may arise from impurities or isomerization. To address this:

Reproduce conditions: Ensure purity via column chromatography or recrystallization.

Dynamic NMR: Monitor temperature-dependent isomerization (e.g., keto-enol tautomerism affecting boiling points).

Collaborative validation: Cross-reference data with independent labs using standardized protocols (e.g., NF X 43-267 for vapor-phase analysis) .

Computational validation: Compare experimental boiling points with COSMO-RS predictions .

Basic: What are the stability considerations for this compound under storage?

Answer:

Nitro alcohols are sensitive to light, heat, and pH. Store under inert gas (N₂/Ar) at –20°C in amber vials. Decomposition pathways include:

- Acid-catalyzed elimination: Forms nitroalkenes (monitored via TLC or GC-MS).

- Oxidation: Nitro groups may oxidize to carbonyls under aerobic conditions.

Stability studies using accelerated aging (40°C/75% RH) and periodic HPLC analysis are recommended .

Advanced: How can computational methods predict reactivity in this compound?

Answer:

- DFT calculations: Model transition states for nitro group reactions (e.g., nucleophilic additions).

- Molecular dynamics (MD): Simulate solvent effects on stereoselectivity (e.g., polar aprotic solvents stabilizing intermediates).

- QSPR models: Correlate substituent effects with reaction rates using databases like PubChem . Tools like Gaussian or ORCA are standard .

Advanced: What strategies optimize this compound as a chiral building block?

Answer:

- Derivatization: Convert the hydroxyl group to a leaving group (e.g., tosylate) for nucleophilic substitutions.

- Cross-coupling: Use transition-metal catalysts (Pd, Ni) to couple nitro alcohols with aryl halides, leveraging the nitro group as a directing group.

- Asymmetric catalysis: Employ chiral ligands (e.g., BINAP) in hydrogenation or cycloaddition reactions. Case studies from terpene synthesis (e.g., 3-methylbut-3-en-1-ol) provide precedents .

Basic: What safety protocols apply to handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of vapors (ACGIH exposure limits for similar alcohols: 50 ppm TWA) .

- Spill management: Neutralize with vermiculite or sand; avoid water to prevent solubility-driven contamination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.